Product packaging for 1,3-Dilaurin(Cat. No.:CAS No. 539-93-5)

1,3-Dilaurin

Cat. No.: B053383
CAS No.: 539-93-5
M. Wt: 456.7 g/mol
InChI Key: KUVAEMGNHJQSMH-UHFFFAOYSA-N
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Description

1,3-Dilaurin is a structured diglyceride specifically esterified with lauric acid at the sn-1 and sn-3 positions of the glycerol backbone. This regiosepecific structure makes it a critical tool for researchers investigating lipid metabolism, intestinal absorption, and the synthesis of structured lipids. Its primary research value lies in its role as a substrate for studying the specificity of digestive lipases, such as pancreatic lipase, which preferentially hydrolyzes fatty acids from the sn-1 and sn-3 positions. This property allows scientists to model and understand triglyceride breakdown, monoglyceride formation, and subsequent fat absorption pathways in detail. Furthermore, this compound is utilized in studies exploring the metabolic effects of medium-chain fatty acids (MCFAs), as lauric acid is known for its distinct metabolic fate, being rapidly absorbed and transported to the liver for beta-oxidation. Researchers also employ this compound in the development and calibration of analytical methods, including chromatography and mass spectrometry, for the precise quantification of acylglycerols in complex biological matrices. Its well-defined structure provides a clean background for probing enzyme kinetics, lipidomics, and the nutritional science of functional lipids.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H52O5 B053383 1,3-Dilaurin CAS No. 539-93-5

Properties

IUPAC Name

(3-dodecanoyloxy-2-hydroxypropyl) dodecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H52O5/c1-3-5-7-9-11-13-15-17-19-21-26(29)31-23-25(28)24-32-27(30)22-20-18-16-14-12-10-8-6-4-2/h25,28H,3-24H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUVAEMGNHJQSMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H52O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9060237
Record name Glyceryl 1,3-dilaurate
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Molecular Weight

456.7 g/mol
Source PubChem
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Physical Description

Solid
Record name DG(12:0/0:0/12:0)
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CAS No.

539-93-5
Record name 1,3-Dilaurin
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Record name Glyceryl 1,3-dilaurate
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Record name Dodecanoic acid, 1,1'-(2-hydroxy-1,3-propanediyl) ester
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Record name Glyceryl 1,3-dilaurate
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Record name 2-hydroxypropane-1,3-diyl dilaurate
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Record name GLYCERYL 1,3-DILAURATE
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Synthetic Methodologies for 1,3 Dilaurin

Enzymatic Synthesis Approaches

The synthesis of 1,3-dilaurin through enzymatic methods has garnered significant attention due to its high specificity and operation under milder conditions compared to conventional chemical synthesis. These approaches primarily utilize lipases, which are enzymes that catalyze the hydrolysis of fats and oils. In non-aqueous or low-water environments, the catalytic activity of lipases can be reversed to favor esterification reactions. This characteristic is exploited for the targeted synthesis of specific acylglycerols like this compound.

Direct esterification of glycerol (B35011) with lauric acid using a 1,3-regiospecific lipase (B570770) is a common and effective strategy for producing this compound. In this reaction, the lipase selectively catalyzes the formation of ester bonds at the sn-1 and sn-3 positions of the glycerol backbone, leaving the sn-2 position unreacted. This regioselectivity is a key advantage, as it minimizes the formation of byproducts such as 1,2-dilaurin and trilaurin (B1682545). The reaction is an equilibrium process where water is produced as a byproduct. Therefore, the removal of water is crucial to drive the reaction towards the synthesis of the desired diacylglycerol. Various lipases, such as Lipozyme RM IM and Novozym 435, have demonstrated high efficacy in this synthesis. nih.gov

The yield and purity of this compound produced via lipase-catalyzed esterification are highly dependent on several reaction parameters. The optimization of these factors is critical for maximizing product formation, minimizing reaction time, and preventing undesirable side reactions like acyl migration.

Lipase-Catalyzed Direct Esterification of Glycerol and Lauric Acid

Optimization of Reaction Parameters
Temperature Effects

Temperature is a critical parameter that influences both the reaction rate and the stability of the lipase enzyme. Generally, an increase in temperature accelerates the reaction rate. However, excessively high temperatures can lead to the denaturation of the enzyme, causing a loss of catalytic activity. cirad.fr For the synthesis of this compound, studies have identified an optimal temperature range that balances reaction kinetics and enzyme stability.

Research has shown that for the lipase-catalyzed synthesis of this compound, temperatures between 50°C and 60°C are often optimal. For instance, using Lipozyme RM IM, a high conversion of lauric acid (95.3%) and a high content of this compound (80.3%) were achieved at 50°C. nih.gov Another study utilizing immobilized lipases from Burkholderia cepacia reported a 78 mol% yield of 1,3-dilauroyl-2-oleyl-glycerol at 60°C, indicating the effectiveness of this temperature range. researchgate.net The optimal temperature for fungal and yeast lipases typically lies between 30°C and 50°C, while bacterial lipases often perform best between 50°C and 65°C. cirad.fr

Table 1: Effect of Temperature on this compound Synthesis

Lipase Source Temperature (°C) Yield / Conversion Reference
Lipozyme RM IM 50 80.3% this compound content nih.gov
Burkholderia cepacia 60 78 mol% yield researchgate.net
Pressure and Vacuum Conditions

The direct esterification of glycerol and lauric acid is a reversible condensation reaction that produces water as a byproduct. According to Le Chatelier's principle, the removal of water from the reaction medium shifts the equilibrium towards the formation of the ester products, thereby increasing the yield of this compound. Applying a vacuum is a highly effective method for continuous water removal in solvent-free systems. rsc.org

Studies consistently demonstrate the benefits of conducting the synthesis under reduced pressure. A vacuum level of 4 mm Hg has been successfully applied in the synthesis of this compound using Lipozyme RM IM, contributing to high conversion rates. nih.govresearchgate.netresearchgate.net This removal of water not only drives the reaction forward but also helps to maintain a low water activity in the vicinity of the enzyme, which is crucial for favoring synthesis over hydrolysis. nih.gov Both vacuum-driven air-bubbling and N₂-bubbling systems have been shown to be effective at removing water and achieving comparable results in lauric acid conversion and this compound content. nih.govresearchgate.net

Reaction Time Profiles

The duration of the esterification reaction significantly impacts the product composition. Initially, the concentrations of the reactants (glycerol and lauric acid) are high, and the reaction proceeds rapidly to form monolaurin (B1671894) and subsequently this compound. The concentration of this compound typically increases over time, reaching a maximum level before potentially declining.

In a study using Lipozyme RM IM at 50°C, a high yield of this compound (80.3%) was obtained after just 3 hours of reaction. nih.gov However, extending the reaction time can sometimes lead to a slight decrease in the this compound content. This phenomenon is often attributed to acyl migration, where an acyl group from the sn-1 or sn-3 position moves to the sn-2 position, converting the desired this compound into 1,2-dilaurin. This was observed during the 4 to 8-hour reaction period in one study. nih.gov Therefore, monitoring the reaction profile is essential to determine the optimal time to terminate the reaction, maximizing the yield of the target product while minimizing the formation of isomers.

Table 2: Time Course of this compound Synthesis at 50°C

Reaction Time (hours) Lauric Acid Conversion (%) This compound Content (%)
1 ~85 ~75
2 ~92 ~79
3 95.3 80.3
4 ~96 ~80
8 ~97 ~78

(Data adapted from time-course graphs presented in scientific literature) nih.gov

Molar Ratio of Reactants (Glycerol to Lauric Acid)

The stoichiometry of the direct esterification reaction requires two moles of lauric acid for every one mole of glycerol to produce one mole of this compound. Therefore, the initial molar ratio of the reactants is a critical factor influencing the final product distribution.

A molar ratio of lauric acid to glycerol of 2:1 is theoretically ideal. This ratio is commonly used in experimental setups, such as reacting 20 mmol of lauric acid with 10 mmol of glycerol. nih.govresearchgate.netresearchgate.netresearchgate.net Using an excess of one reactant can shift the equilibrium. For instance, an excess of glycerol might favor the formation of monolaurin. Conversely, a significant excess of lauric acid could lead to the formation of trilaurin, although this is less likely with a 1,3-regiospecific lipase. The optimization of this ratio is essential to maximize the selectivity towards this compound and ensure efficient conversion of the starting materials.

Enzyme Concentration and Type

The choice of enzyme and its concentration are critical factors influencing the rate and yield of this compound synthesis. Various lipases have been investigated for their efficacy, with a notable focus on immobilized enzymes for their stability and reusability.

Among the lipases studied, Lipozyme RM IM (from Rhizomucor miehei) and Novozym 435 (from Candida antarctica lipase B) have demonstrated good performance in converting lauric acid into this compound. researchgate.netnih.gov In contrast, Lipozyme TL IM (from Thermomyces lanuginosus) has shown lower activity. researchgate.netnih.gov

The concentration of the enzyme plays a pivotal role in the reaction kinetics. For Lipozyme RM IM, an increase in concentration from 3% to 5% (w/w, based on reactants) leads to a higher conversion of lauric acid and an increased content of this compound. nih.gov However, further increasing the enzyme concentration beyond 5% can result in a slight decrease in the this compound content. nih.gov This decline is attributed to potential acyl migration, which leads to the formation of the undesired 1,2-dilaurin isomer. nih.gov Under optimized conditions using 5 wt% Lipozyme RM IM, a lauric acid conversion of 95.3% and a this compound content of 80.3% have been achieved. researchgate.net

Rhizopus delemar lipase is another enzyme of interest due to its pronounced 1,3-positional selectivity. mdpi.com This characteristic makes it highly suitable for synthesizing 1,3-DAGs by specifically catalyzing ester bond formation at the sn-1 and sn-3 positions of the glycerol backbone.

Comparative Performance of Lipases in this compound Synthesis
EnzymeSource OrganismKey FindingsOptimal Concentration
Lipozyme RM IMRhizomucor mieheiHigh lauric acid conversion and this compound yield. researchgate.netnih.gov5 wt% researchgate.netnih.gov
Novozym 435Candida antarctica lipase BGood performance in lauric acid conversion. researchgate.netnih.gov Although non-specific, it can yield a high ratio of 1,3-DAG to 1,2-DAG. nih.govN/A
Rhizopus delemar lipaseRhizopus delemarExhibits strong 1,3-positional selectivity. mdpi.comN/A
Lipozyme TL IMThermomyces lanuginosusDemonstrated low activity in this specific synthesis. researchgate.netnih.govN/A
Solvent-Free Systems vs. Organic Solvents

Solvent-free systems have emerged as a cost-effective and environmentally friendly approach for the enzymatic synthesis of this compound. researchgate.netnih.gov By eliminating the need for organic solvents, these systems simplify product recovery and purification processes. Direct esterification of glycerol with lauric acid in a solvent-free environment has been shown to be a practical and efficient methodology. nih.govnih.gov

On the other hand, the use of organic solvents can offer certain advantages, such as reducing the viscosity of the reaction mixture and improving mass transfer. researchgate.net For instance, using tert-butanol (B103910) as a reaction medium can mitigate the inhibitory effects of glycerol on the lipase, thereby maintaining high enzymatic activity and enhancing stability. researchgate.net In one study, a 1,3-DAG concentration of 40% was achieved in a tert-butanol system. researchgate.net However, the choice of solvent is critical, as it can influence the lipase's selectivity. For example, Lipozyme RM IM has shown higher sn-1,3 specificity in diethyl ether compared to hexane. openbiotechnologyjournal.com The use of solvents can also present challenges, including potential toxicity and increased costs associated with solvent recovery. nih.gov

Comparison of Reaction Systems for this compound Synthesis
System TypeAdvantagesDisadvantagesReported Yield/Content
Solvent-FreeCost-effective, environmentally friendly, simplified product recovery. researchgate.netnih.govPotential for high viscosity and mass transfer limitations.80.3% this compound content. researchgate.net
Organic Solvents (e.g., tert-butanol)Reduces viscosity, improves mass transfer, can enhance enzyme stability by mitigating glycerol inhibition. researchgate.netresearchgate.netPotential toxicity, added cost of solvent use and recovery, can affect enzyme selectivity. openbiotechnologyjournal.comnih.gov40% 1,3-DAG concentration. researchgate.net
Water Removal Techniques

Esterification is a reversible reaction that produces water as a byproduct. dss.go.thkoreascience.kr The continuous removal of this water is essential to shift the reaction equilibrium towards the synthesis of this compound, thereby increasing the product yield. dss.go.th

A highly effective method for water removal is conducting the reaction under vacuum. nih.gov This can be further enhanced by bubbling gas through the reaction mixture. Two commonly employed techniques are vacuum-driven air bubbling and N₂ (nitrogen) bubbling . researchgate.netresearchgate.net Research has shown that the air-bubbling method is comparable to the N₂-bubbling protocol in terms of both lauric acid conversion and the final this compound content. researchgate.netnih.gov The vacuum-driven air bubbling system is often favored as it is a simple, cost-effective, and efficient technique for preparing 1,3-DAGs. nih.govnih.gov

Regioselectivity and Positional Specificity of Lipases

The synthesis of this compound, as opposed to its 1,2(2,3)-isomer, relies on the sn-1,3 regioselectivity of the lipase catalyst. This specificity ensures that the fatty acids are esterified predominantly at the outer positions of the glycerol molecule.

Lipases from Rhizopus species, such as Rhizopus delemar and Rhizopus oryzae, are well-known for their strong 1,3-regiospecificity. mdpi.com Similarly, the lipase from Rhizomucor miehei (the source of Lipozyme RM IM) is a 1,3-specific triacylglycerol lipase that preferentially arranges fatty acids at the 1- and 3-positions. novozymes.com.cn This inherent specificity is fundamental to achieving high yields of 1,3-DAGs. dss.go.th

Interestingly, while Novozym 435 is often considered a non-specific lipase, studies have shown that it can produce a significantly higher ratio of 1,3-DAG to 1,2-DAG. nih.gov For example, in the synthesis of 1,3-diolein (B152344), Novozym 435 catalysis resulted in a 93.7% yield of the 1,3-isomer compared to only 2.6% of the 1,2-isomer. researchgate.net The preferential selectivity of Novozym 435 towards the 1-position over the 2-position of glycerol can be influenced by the solvent used, with relatively hydrophilic solvents like t-butanol favoring 1,3-diolein synthesis. nih.gov

Yield and Purity Enhancement Strategies

Maximizing the yield and purity of this compound involves a multi-faceted approach that includes optimizing reaction conditions and implementing effective purification methods.

Key strategies for enhancing yield include:

Optimization of Reaction Parameters: Fine-tuning conditions such as enzyme concentration (e.g., 5 wt% Lipozyme RM IM), temperature, and reaction time is crucial. For instance, a this compound content of 80.3% was achieved after a 3-hour reaction at 50°C in a solvent-free system. researchgate.net

Effective Water Removal: As discussed previously, continuous water removal under vacuum is critical to drive the esterification reaction to completion. nih.govdss.go.th

Choice of Reaction Medium: The use of specific organic solvents like t-butanol can enhance enzyme stability and activity, contributing to higher yields. researchgate.net

Once the synthesis is complete, purification is necessary to achieve high-purity this compound. Techniques such as short column silica (B1680970) gel chromatography can be employed. researchgate.net Through such purification steps, a purity of 99.1% for this compound has been reported. researchgate.netnih.gov

Operational Stability and Reusability of Immobilized Lipases

For the industrial-scale production of this compound, the stability and reusability of the lipase catalyst are of paramount importance to ensure economic viability. nih.gov Immobilized lipases are favored as they can be easily recovered from the reaction mixture and reused for multiple cycles. mdpi.com

Lipozyme RM IM has demonstrated good operational stability, retaining 80.2% of its initial catalytic activity after 10 consecutive batch reactions in a solvent-free system. researchgate.netnih.govNovozym 435 has shown even greater stability, maintaining over 95% of its original activity after 15 cycles in one study and being reusable for up to 100 times in a t-butanol system in another. researchgate.netresearchgate.net In the synthesis of 1,3-diolein, Novozym 435 retained 90% of its activity after 100 reaction cycles. researchgate.net

Despite its robustness, the support material of Novozym 435 can be prone to mechanical fragility and may dissolve in certain organic media, which can be a limitation. rsc.org The stability of immobilized lipases can be affected by changes in their secondary protein structure and physical damage to the support matrix over repeated uses. nih.gov

Reusability and Stability of Immobilized Lipases
Immobilized LipaseNumber of CyclesRemaining ActivityReaction System
Lipozyme RM IM1080.2%Solvent-free, vacuum-driven air bubbling researchgate.netnih.gov
Novozym 43515>95%Solvent-free researchgate.net
100High stabilitytert-butanol system researchgate.net
10090%Esterification of monoolein (B16389) with oleic acid researchgate.net

Enzymatic Glycerolysis of Triglycerides

An alternative pathway to direct esterification for producing 1,3-diacylglycerols is the enzymatic glycerolysis of triglycerides (TAGs). mdpi.com This process involves the reaction of a fat or oil with glycerol, catalyzed by a 1,3-specific lipase. nih.gov The lipase hydrolyzes the ester bonds at the sn-1 and sn-3 positions of the TAG, leading to the formation of 1,3-DAGs, 1,2(2,3)-DAGs, and monoacylglycerols (MAGs). nih.gov

In the glycerolysis of a palm kernel olein-stearin blend using Lipozyme RM IM, the conversion of TAGs resulted primarily in DAGs (63.89–68.71%) with only a small fraction of MAGs. nih.gov The reaction conditions, particularly the molar ratio of oil to glycerol, significantly impact the product composition. A higher molar fraction of TAG compared to glycerol was found to enhance the synthesis of dilaurin (B98607). nih.gov Conversely, an excess of glycerol can increase the viscosity of the reaction mixture and potentially inhibit enzyme activity. nih.gov

The use of solvents can also be applied in glycerolysis to improve the diffusion of reactants to the enzyme's active sites. nih.gov Following the reaction, purification steps such as molecular distillation can be used to increase the concentration of DAGs in the final product. nih.gov

Enzymatic Transesterification and Interesterification

Enzymatic synthesis is a highly effective technique for preparing 1,3-diacylglycerols (1,3-DAGs) like this compound, as these compounds are not abundant in natural fats and oils. mdpi.com Lipase-catalyzed transesterification or interesterification reactions offer a regioselective approach to producing structured lipids. These reactions typically involve the exchange of acyl groups between a triglyceride and another ester or fatty acid, or the rearrangement of fatty acids within or between triglyceride molecules.

sn-1,3-specific lipases are widely utilized as catalysts in these processes because they preferentially react with the acyl groups at the sn-1 and sn-3 positions of the glycerol backbone. nih.gov This specificity is crucial for the targeted synthesis of 1,3-DAGs. For instance, the synthesis of medium-long-medium (MLM) structured lipids, which have a similar structure to this compound (with medium-chain fatty acids at sn-1,3), is often achieved through enzymatic interesterification. nih.gov

One study detailed an improved method for the enzymatic transesterification to obtain highly purified diacid 1,3-DAGs, highlighting the use of an irreversible reaction with a fatty acid vinyl ester as the acyl donor. researchgate.net This approach, compared to reversible reactions, can lead to higher yields. Lipases from sources such as Thermomyces lanuginosus and Rhizomucor miehei have been identified as having the requisite sn-1,3 positional specificity for such syntheses. nih.gov The reaction can be performed in either a solvent or a solvent-free system, with the latter being more environmentally benign and often preferred in the food industry. nih.govresearchgate.net

Chemical Synthesis Approaches

Chemical methods offer alternative routes to this compound, though they often present challenges in selectivity and purification.

Direct Esterification Methods

Direct esterification involves the reaction of glycerol with lauric acid. This method can be catalyzed by either enzymes or chemical catalysts.

In enzymatic direct esterification, specific lipases are used to control the reaction and favor the formation of this compound. A study on the solvent-free enzymatic synthesis of 1,3-diacylglycerols by direct esterification of glycerol with saturated fatty acids demonstrated high conversion rates. nih.gov Using Lipozyme RM IM, a 95.3% conversion of lauric acid and an 80.3% content of this compound were achieved after a 3-hour reaction at 50°C. nih.govnih.gov The removal of water produced during the reaction, for example through a vacuum-driven air bubbling system, is crucial to drive the equilibrium towards product formation. nih.govresearchgate.net

Enzymatic Direct Esterification of Glycerol and Lauric Acid
LipaseReaction TimeTemperatureLauric Acid ConversionThis compound ContentReference
Lipozyme RM IM3 hours50°C95.3%80.3% nih.govnih.gov
Lipozyme IM-206 hours55°CNot specified26.8% (as part of a product mix) nih.gov

Chemical esterification of glycerol with lauric acid is also possible, often employing acid catalysts like sulfuric acid or p-toluenesulfonic acid (pTSA). orientjchem.org However, these reactions are typically less selective and can lead to a mixture of mono-, di-, and triglycerides. researchgate.net For example, the synthesis of monolaurin using a sulfuric acid catalyst also produced dilaurin as a byproduct. orientjchem.org One study reported that the use of multi-valent metal salts as catalysts, such as ZrOCl₂·8H₂O and AlCl₃·6H₂O, showed high selectivity for monolaurin, while Fe₂(SO₄)₃·nH₂O and Zr(SO₄)₂·4H₂O favored the formation of dilaurin. researchgate.net

Selective Hydrolysis of Triglycerides

The selective hydrolysis of triglycerides, specifically trilaurin, can be a route to produce diglycerides. This process typically utilizes 1,3-specific lipases that cleave the fatty acids at the sn-1 and sn-3 positions. google.com However, the primary products of this reaction are 1,2- or 2,3-diacyl glycerides and 2-acyl glycerides (2-monoglycerides), not 1,3-diacylglycerols. google.com The digestion of triglycerides in the human body, catalyzed by lipases, follows a similar pathway, yielding fatty acids and monoglycerides. libretexts.org While this method is effective for producing other glycerides, it is not a direct or efficient pathway for the synthesis of this compound. One study did investigate the kinetics of the hydrolysis of trilaurin in monolayers catalyzed by a lipase from Pseudomonas fluorescens, but the focus was on the reaction kinetics rather than the preparative synthesis of this compound. nih.gov

Acylation of Monoglycerols

The synthesis of this compound can also be achieved through the acylation of a monoglycerol precursor, specifically monolaurin. This process involves the esterification of the free hydroxyl groups at the sn-1 and sn-3 positions of the monoglycerol. A patent describes a process where a mixture of 2-acyl glycerides and 1,2- or 2,3-diacyl glycerides, obtained from the hydrolysis of triglycerides, is further acylated using acid anhydrides and a lipase catalyst to produce 1,2-diacyl glycerides or stereospecific 2,3-diacyl glycerides. google.com A similar principle can be applied to the synthesis of this compound, starting with a 1-monolaurin precursor. The challenge in this approach lies in the selective acylation of the primary hydroxyl groups while leaving the secondary hydroxyl group at the sn-2 position free.

Challenges in Chemical Synthesis (e.g., lower yields, complexity, purification)

Purification: The presence of multiple glyceride byproducts with similar physical properties makes the purification of this compound a significant challenge. researchgate.net Techniques such as molecular distillation are often required to separate the different glycerides, but this process can be energy-intensive and may still result in incomplete separation. google.comnih.gov Chromatographic methods, while effective, can be costly and not easily scalable for industrial production. orientjchem.org The co-elution of components with similar retention factors in chromatography can further complicate the purification process. researchgate.net

Challenges in Chemical Synthesis of this compound
ChallengeDescriptionReferences
Lower YieldsLack of regioselectivity leads to the formation of a mixture of mono-, di-, and triglycerides, reducing the yield of the desired this compound. nih.govorientjchem.orgresearchgate.netresearchgate.netazom.comnih.gov
ComplexityThe reaction mixture contains multiple glyceride isomers and unreacted starting materials, complicating the overall process. researchgate.netresearchgate.netresearchgate.net
PurificationSeparation of this compound from other glycerides with similar physical properties is difficult and often requires energy-intensive techniques like molecular distillation or costly chromatographic methods. researchgate.netorientjchem.orggoogle.comnih.gov

Advanced Analytical Characterization of 1,3 Dilaurin

Chromatographic Techniques

Chromatography is a fundamental technique for separating and purifying components from a mixture. For 1,3-dilaurin, various chromatographic methods, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Thin Layer Chromatography (TLC), are utilized to isolate it from complex lipid matrices and distinguish it from its isomers.

High-Performance Liquid Chromatography (HPLC)

HPLC is a premier technique for the separation and analysis of diacylglycerol (DAG) isomers like this compound due to its high resolution and adaptability. Both normal-phase (NP-HPLC) and reversed-phase (RP-HPLC) methods are employed, often in conjunction with various detectors.

Reversed-phase HPLC is commonly used for separating DAGs. researchgate.netresearchgate.net A method using a charged aerosol detector (CAD) has been developed for the separation of 1,3- and 1,2(2,3)-positional isomers of diacylglycerols. researchgate.netresearchgate.net This approach utilizes a step-wise gradient of acetone (B3395972) and acetonitrile (B52724) and can achieve a total retention time of 28 minutes. researchgate.netresearchgate.net Another RP-HPLC method uses a C18 column with a mobile phase consisting of acetonitrile, water, and trifluoroacetic acid for the analysis of mixtures containing lauric acid glycerides. dost.gov.ph For applications compatible with mass spectrometry, mobile phases can be adapted; for instance, phosphoric acid can be replaced with formic acid in an acetonitrile/water mobile phase. sielc.com

Normal-phase HPLC is also effective. One NP-HPLC method involves a silica (B1680970) column with a mobile phase of n-hexane–2-propanol (15:1) to monitor the synthesis of this compound. nih.gov Additionally, Hydrophilic Interaction Liquid Chromatography (HILIC), operating in a normal-phase mode, can separate glyceride isomers, including those of dilaurin (B98607), using a gradient of heptane (B126788) and 2-propanol-acetic acid with a Charged Aerosol Detector (CAD). cromlab-instruments.esthermofisher.com

Table 1: HPLC Methods for this compound Analysis

HPLC Mode Column Mobile Phase Detector Reference
Reversed-Phase (RP) C18 Acetonitrile, Water, Trifluoroacetic Acid (95:5:0.1 v/v/v) Refractive Index (RI) dost.gov.ph
Reversed-Phase (RP) Not Specified Step-wise gradient of Acetone and Acetonitrile Charged Aerosol Detector (CAD) researchgate.netresearchgate.net
Normal-Phase (NP) Silica n-Hexane, 2-Propanol (15:1) Differential Refractive Index nih.gov
HILIC (NP-mode) Acclaim HILIC-10 Gradient: Heptane and 2-Propanol-acetic acid Charged Aerosol Detector (CAD) cromlab-instruments.esthermofisher.com
Reversed-Phase (RP) Newcrom R1 Acetonitrile, Water, Phosphoric Acid MS-compatible (formic acid) sielc.com

Gas Chromatography (GC)

Gas Chromatography (GC), particularly when coupled with a Flame Ionization Detector (GC-FID), is a robust method for the quantification of this compound. ijert.orgnih.gov Due to the low volatility of diacylglycerols, a derivatization step is typically required before analysis. Silylation, using agents like N,N-bis(trimethylsilyl)trifluoroacetamide and trimethylchlorosilane, converts the diacylglycerols into more volatile trimethylsilyl (B98337) (TMS) derivatives. gerli.comuoc.gr

Research has demonstrated that a developed GC-FID method is suitable for the quantification of lauric acid, monolaurin (B1671894), and dilaurin in modified coconut oil samples. ijert.orgnih.gov The analysis is performed on a capillary column, and the separation is based on the continuous distribution of the sample components between a gaseous mobile phase (typically helium, nitrogen, or hydrogen) and a liquid stationary phase coated on the column wall. chemcoplus.co.jp

Table 2: GC Method for Diacylglycerol Analysis

Parameter Specification Reference
Detector Flame Ionization Detector (FID) ijert.orgnih.gov
Derivatization Silylation (e.g., with TMCS) gerli.comuoc.gr
Application Quantification of Lauric Acid, Monolaurin, and Dilaurin ijert.orgnih.gov
Column Type Capillary Column chemcoplus.co.jp

Thin Layer Chromatography (TLC)

Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective method used for the qualitative analysis and separation of lipid mixtures. umass.eduresearchgate.net For diacylglycerols, TLC is typically performed on silica gel plates, which serve as the stationary phase. gerli.comnih.gov The separation relies on the differential partitioning of the compounds between the stationary phase and a mobile phase that ascends the plate via capillary action. umass.edu

A two-dimensional TLC procedure has been developed for the simultaneous separation of 1,2- and 1,3-diacylglycerols from other neutral lipids on a single silica gel plate. nih.gov After separation, the lipid spots can be visualized, for example, under UV light after spraying with a fluorescent dye, or scraped from the plate for further analysis, such as transmethylation followed by GC. gerli.com

Mass Spectrometry (MS) Applications

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions, enabling detailed structural elucidation and sensitive quantification of compounds. synthinkchemicals.com When combined with liquid chromatography, it becomes an indispensable tool for analyzing complex lipid samples containing this compound.

LC-MS Analysis for Structural Elucidation and Quantification

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the analytical capabilities of MS. leeder-analytical.com This hyphenated technique is essential for analyzing non-volatile and thermally labile compounds like this compound. leeder-analytical.com High-resolution mass spectrometry (HRMS) systems, such as Quadrupole Time-of-Flight (Q-TOF) or Orbitrap, are particularly valuable. They provide highly accurate mass measurements (often with sub-ppm mass error) and allow for the determination of the elemental composition of the parent molecule and its fragments. leeder-analytical.comresolvemass.ca

The process of structural elucidation involves:

Separation: Isolating the compound of interest from the mixture using an optimized LC method. synthinkchemicals.com

Ionization: Generating ions from the separated compound, typically using a soft ionization technique like Electrospray Ionization (ESI). mdpi.com

Mass Analysis: Determining the precise molecular weight of the compound. synthinkchemicals.com

Tandem MS (MS/MS): Fragmenting the parent ion and analyzing the resulting product ions. The fragmentation pattern provides crucial information about the molecule's structure, allowing for the differentiation of isomers. resolvemass.canih.gov

Quantitative analysis of diacylglycerol species can be achieved using positive mode ESI-MS without the need for derivatization. researchgate.net This approach offers high sensitivity and specificity for measuring the concentration of this compound in various samples. synthinkchemicals.com

Shotgun Lipidomics Approaches

Shotgun lipidomics is a high-throughput analytical strategy that involves the direct infusion of a total lipid extract into a mass spectrometer, bypassing chromatographic separation. aocs.orgspectroscopyonline.com This method relies on the intrinsic chemical properties of different lipid classes and the power of tandem mass spectrometry to identify and quantify individual lipid species within a complex mixture. aocs.orgnih.gov

For diacylglycerols, shotgun lipidomics performed on instruments like a Q-TOF mass spectrometer can provide quantitative results for different molecular species. researchgate.netnih.govspringernature.com A key advantage is that the analysis is performed with a constant solution concentration during direct infusion, which facilitates quantification. aocs.org Isomers such as 1,2- and 1,3-diacylglycerols can be distinguished based on their characteristic fragmentation patterns in MS/MS experiments. nih.gov Automated sample introduction using flow injection analysis (FIA) can further enhance the throughput of shotgun lipidomics workflows. sciex.jp

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization (ESI) is a soft ionization technique that is particularly well-suited for the analysis of thermally labile and non-volatile molecules like this compound. In ESI-MS, a solution of the analyte is passed through a charged capillary, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions of the analyte.

One of the challenges in the ESI-MS analysis of diacylglycerols is their low proton affinity and lack of a permanent charge. To overcome this, derivatization can be employed to introduce a charged group, significantly enhancing signal intensity. For instance, derivatization with N-chlorobetainyl chloride introduces a quaternary ammonium (B1175870) cation to the DAG molecule, leading to a hundred-fold increase in signal intensity compared to the underivatized sodium adducts. This allows for the development of linear calibration curves for quantification using an internal standard, such as dilauroyl glycerol (B35011).

Alternatively, underivatized diacylglycerols can be analyzed by forming adducts with ions like ammonium (NH₄⁺) or sodium (Na⁺) in positive ion mode, or by detecting the deprotonated molecule [M-H]⁻ in negative ion mode. A study on edible oils used reversed-phase HPLC coupled with negative ESI-MS, which showed a prominent [M-H]⁻ ion, allowing for the identification of individual 1,3-diacylglycerol species.

Table 3: ESI-MS Ionization Modes for this compound

Ionization ModeAdduct/Ion FormedApplication NotesReference
Positive Ion Mode [M+NH₄]⁺, [M+Na]⁺, Derivatized cationCommonly used for quantification and structural analysis. Derivatization enhances sensitivity.
Negative Ion Mode [M-H]⁻Provides clear identification of molecular species.

Spectroscopic Techniques

Spectroscopic techniques provide valuable information about the chemical bonds and functional groups within a molecule, as well as its three-dimensional structure.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Structural Analysis

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful, non-destructive technique used to identify functional groups and elucidate the structure of molecules. The method involves passing infrared radiation through a sample and measuring the absorption at different wavelengths. The resulting spectrum is a unique molecular "fingerprint" that can be used for identification and structural analysis.

In the context of this compound, the FT-IR spectrum reveals characteristic absorption bands corresponding to its functional groups. Key regions of the spectrum include:

C-H stretching: Alkanes show C-H stretching vibrations in the 3000–2850 cm⁻¹ region.

C=O stretching: The ester carbonyl group exhibits a strong absorption band, typically around 1740 cm⁻¹.

C-O stretching: The ester C-O bonds show absorptions in the fingerprint region.

O-H stretching: A broad band corresponding to the hydroxyl group is expected around 3440 cm⁻¹.

FT-IR can also be used to study changes in the structure of lipids due to processes like hydrolysis, where the formation of free fatty acids can be observed by the appearance of a peak around 1712 cm⁻¹.

The methylene (B1212753) (-CH₂-) groups in the lauryl chains of this compound give rise to characteristic bending vibrations, including wagging and rocking modes, in the FT-IR spectrum. These vibrations are sensitive to the conformational order and packing of the acyl chains.

Methylene Wagging: Methylene wagging vibrations appear as a series of progression bands, typically in the 1320–1160 cm⁻¹ range. The multiplicity of these progressions provides information about the crystalline state of the lipid.

Methylene Rocking: The methylene rocking vibration is observed in the 725-720 cm

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is characterized by distinct signals for the protons on the glycerol backbone and the lauroyl chains. The methine proton (CH-OH) on the C2 position of the glycerol backbone is expected to appear as a multiplet in a distinct region from the methylene protons (CH₂) at the C1 and C3 positions, which are chemically equivalent due to the molecule's symmetry. The protons of the fatty acid chains appear in characteristic upfield regions, with the exception of the α-methylene protons adjacent to the carbonyl group, which are deshielded.

The ¹³C NMR spectrum provides complementary information, with signals for each carbon atom in a unique chemical environment. The carbonyl carbons of the ester groups appear significantly downfield. The carbons of the glycerol backbone (C1/C3 and C2) are found in the region typical for oxygenated carbons, while the numerous methylene carbons of the lauroyl chains produce a series of closely spaced signals in the alkane region. The terminal methyl carbon of the lauroyl chains has a characteristic upfield chemical shift. oregonstate.eduresearchgate.net

Table 1: Predicted ¹H NMR Chemical Shifts for this compound Predicted values are based on typical chemical shift ranges for the respective functional groups. carlroth.comoregonstate.edumdpi.com

Proton Assignment Typical Chemical Shift (δ, ppm) Notes
Glycerol Backbone
C2-H (methine) ~4.1 Signal for a secondary alcohol proton within a glyceride structure.
C1-H₂, C3-H₂ (methylene) ~4.2 Methylene protons adjacent to the ester oxygen, appearing as a doublet of doublets.
C2-OH Variable Position is dependent on solvent, concentration, and temperature.
Lauroyl Chains
-CH₃ (terminal methyl) ~0.88 Typical for a terminal methyl group in a long alkyl chain.
-(CH₂)₈- (bulk methylene) ~1.2-1.4 Overlapping signals from the bulk of the fatty acid chain.
-CH₂-CH₂-COO- (β-methylene) ~1.6 Methylene group beta to the carbonyl.
-CH₂-COO- (α-methylene) ~2.3 Deshielded due to proximity to the electron-withdrawing carbonyl group.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound Predicted values are based on typical chemical shift ranges for the respective functional groups. ajol.infooregonstate.eduresearchgate.net

Carbon Assignment Typical Chemical Shift (δ, ppm) Notes
Glycerol Backbone
C1, C3 ~65 Methylene carbons attached to the ester oxygen.
C2 ~68 Methine carbon bearing the hydroxyl group.
Lauroyl Chains
C=O (carbonyl) ~173-174 Carbonyl carbon of the ester functional group. ajol.info
-C H₂-C=O (α-carbon) ~34 Carbon adjacent to the carbonyl group. ajol.info
-C H₂-CH₂C=O (β-carbon) ~25
-(CH₂)₇- (bulk methylene) ~29-30 A dense cluster of signals for the main part of the alkyl chain.
-CH₂-CH₃ ~22-23 Methylene carbon adjacent to the terminal methyl group.
-CH₃ (terminal methyl) ~14 Terminal carbon of the lauroyl chain.

X-ray Diffraction Studies

X-ray diffraction (XRD) is an essential technique for investigating the solid-state structure of lipids, providing detailed information on crystal packing, polymorphism, and lattice dimensions. ruppweb.orglibretexts.orgmpg.de

Crystal Structure Analysis

A complete single-crystal X-ray structure determination for this compound specifically was not identified in the surveyed literature. However, detailed crystallographic analyses of structurally similar 1,3-diacylglycerols (1,3-DAGs) provide a strong basis for understanding its crystalline arrangement.

A study on 1-stearoyl-3-oleyl-glycerol (1,3-SODG), a mixed-chain 1,3-DAG, revealed a monoclinic unit cell with the space group Cc. nih.gov In this structure, the two fatty acid chains (one saturated, one unsaturated) extend from opposite ends of the glycerol backbone and pack separately into distinct layers without interacting with each other. nih.gov The molecules adopt an extended V-shaped conformation. nih.gov The crystal packing is stabilized by hydrogen bonds between the free hydroxyl group on the C2 position of the glycerol and the carbonyl oxygen of an adjacent molecule. nih.gov Given the structural parallels among 1,3-DAGs, it is probable that this compound adopts a similar packing scheme where the two lauroyl chains are segregated into separate layers.

Table 3: Crystal Structure Data for a Representative 1,3-Diacylglycerol (1-stearoyl-3-oleyl-glycerol) nih.gov

Crystallographic Parameter Value
Crystal System Monoclinic
Space Group Cc
a 9.362 Å
b 5.495 Å
c 77.92 Å
α 90°
β 91.46°
γ 90°
Molecules per unit cell (Z) 4

Polymorphism and Lattice Structures

Like other lipids, this compound exhibits polymorphism, which is the ability to exist in multiple crystalline forms with different molecular packing arrangements. The primary polymorphs observed in 1,3-diacylglycerols are the β′ (beta-prime) and β (beta) forms. mdpi.commyfoodresearch.com These forms differ in their thermodynamic stability and their sub-cell packing, which can be identified by characteristic short spacings in their XRD patterns.

Research on high-purity 1,3-dipalmitoylglycerol (1,3-DPG) and 1,3-distearoylglycerol (1,3-DSG), which are structurally similar to this compound, has shown the presence of both β′ and β crystals. mdpi.com The β′ form is generally characterized by two strong short spacings at approximately 4.20 Å and 3.80 Å, indicating an orthorhombic sub-cell. mdpi.com The more stable β form is identified by a single, very strong short spacing near 4.60 Å, which corresponds to a triclinic parallel sub-cell packing. mdpi.com

The transition between polymorphic forms is influenced by factors such as temperature and cooling rate. For instance, studies on high-purity sn-1,3 lauryl diacylglycerol (LDAG) have shown that an increasing cooling rate can result in the transformation from the more stable β₁ form to the less stable β₂ form. nih.gov In some systems, 1,3-diacylglycerols have been observed to crystallize into β-polymorphs that form spherulitic crystal habits. myfoodresearch.com The specific polymorphic behavior is critical as it influences the physical properties of the material, such as melting point and texture.

Biochemical and Physiological Studies of 1,3 Dilaurin

Enzymatic Hydrolysis and Digestion Pathways

The digestion of dietary lipids is a critical process for their absorption and subsequent metabolic use. For structured lipids like 1,3-dilaurin, this process is primarily initiated in the small intestine, mediated by pancreatic enzymes.

The principal enzyme responsible for the breakdown of diacylglycerols such as this compound is pancreatic lipase (B570770) (triacylglycerol ester hydrolase, EC 3.1.1.3). nih.gov This water-soluble enzyme acts at the lipid-water interface of emulsified oil droplets in the intestinal lumen. nih.govresearchgate.net The hydrolysis of triglycerides and diglycerides is primarily accomplished by pancreatic lipase, which, in conjunction with its protein cofactor, colipase, binds to the interface to access the lipid substrate. researchgate.net The kinetics of hydrolysis by pancreatic lipase can be influenced by the substrate's packing density and physical state. nih.gov For instance, studies using monomolecular films of 1,3-didecanoyl glycerol (B35011), a related 1,3-diacylglycerol, have shown that both the amount of enzyme adsorbed to the film and its catalytic rate are dependent on the packing of the substrate molecules. nih.gov

To provide a standardized, surface-area-independent measure of lipid digestibility, the Intrinsic Lipolysis Rate (ILR) has been utilized. nih.gov The ILR is calculated from data obtained via a standardized pH-stat lipolysis protocol. nih.gov Comparative studies have shown that the ILR of this compound is significantly higher than that of its triacylglycerol counterpart, trilaurin (B1682545). d-nb.info Specifically, at the same acyl chain length (C12:0), the ILR of this compound was found to be threefold higher than that of trilaurin. d-nb.info This suggests a greater susceptibility of the 1,3-diacylglycerol structure to enzymatic digestion compared to the triacylglycerol. d-nb.info

Table 1: Comparison of Intrinsic Lipolysis Rates (ILR) for Selected Acylglycerols This table presents data from a study comparing the in vitro digestion rates of various pure acylglycerols.

CompoundAcyl ChainILR (× 10⁻³ µmol min⁻¹ cm⁻²)
This compound C12:0 2.8 ± 0.4
TrilaurinC12:00.9 ± 0.09
TricaprylinC8:06.3 ± 0.3
TrioleinC18:10.26 ± 0.03
Data sourced from a 2022 study on the intrinsic lipolysis rate for systematic design of lipid-based formulations. researchgate.net

Enzymatic hydrolysis of this compound by pancreatic lipase cleaves the ester bonds at the sn-1 and sn-3 positions of the glycerol backbone. nih.govd-nb.info This process releases two molecules of lauric acid (a free fatty acid) and one molecule of free glycerol. d-nb.info This contrasts with the hydrolysis of a triacylglycerol like trilaurin, which produces two fatty acids and one molecule of 2-monolaurin (a 2-monoacylglycerol). d-nb.info The absence of the inhibitory 2-monolaurin product during this compound digestion is hypothesized to be a reason for its higher intrinsic lipolysis rate compared to trilaurin. d-nb.infonih.gov

Table 2: Hydrolysis Products of this compound vs. Trilaurin This table outlines the distinct products resulting from the complete pancreatic lipase-mediated hydrolysis of this compound and trilaurin.

Initial SubstratePrimary EnzymeProducts of Complete Hydrolysis
This compound Pancreatic Lipase2 molecules of Lauric Acid + 1 molecule of Glycerol d-nb.info
TrilaurinPancreatic Lipase2 molecules of Lauric Acid + 1 molecule of 2-Monolaurin d-nb.info

The environment of the small intestine contains natural surfactants, primarily bile salts and phospholipids (B1166683), which are crucial for emulsifying dietary fats and facilitating lipase activity. mdpi.comd-nb.info Bile salts play multiple roles: they help break down large lipid droplets, assist in the adsorption of the lipase-colipase complex to the oil-water interface, and solubilize the products of lipolysis (free fatty acids and monoglycerides) into mixed micelles for transport to the intestinal wall. mdpi.com However, other surfactants, such as polysorbate 80 used in lipid-based formulations, can inhibit lipolysis by shielding the lipid from the enzyme. d-nb.infonih.gov Studies have shown that the presence of bile salts can counteract this inhibition to some extent by displacing the surfactant and increasing the surface area available to the lipase-colipase complex. d-nb.infonih.gov The inhibitory effect of surfactants is concentration-dependent. nih.gov

Metabolic Pathways and Lipid Remodeling

Following digestion, the products of this compound hydrolysis are absorbed by enterocytes and enter into systemic circulation, where they participate in various metabolic processes.

The primary products of this compound digestion are lauric acid and glycerol. d-nb.info After absorption, these components are utilized by the body. Fatty acids and glycerol are transported in the blood to active tissues. ksu.edu.sa Glycerol can enter the glycolytic pathway to be used for energy, while fatty acids are typically oxidized for energy in a process known as beta-oxidation. ksu.edu.sa Dietary fats are absorbed from the intestines and transported in the lymph and blood as large lipoprotein particles called chylomicrons. ksu.edu.sa Studies in animal models have suggested that diets rich in 1,3-diacylglycerols, when compared to triacylglycerols, can lead to a significant reduction in serum and liver triacylglycerol concentrations. researchgate.net The different metabolic fate is attributed to the direct hydrolysis of 1,3-DAG to free fatty acids and glycerol, bypassing the 2-monoglyceride pathway which is a major route for fat absorption and re-synthesis into triglycerides in the intestinal cells. researchgate.netnih.gov

Integration into Cellular Lipids and Membrane Structures

This compound, a diacylglycerol, possesses an amphiphilic nature, meaning it has both water-loving (hydrophilic) and water-fearing (hydrophobic) parts. This characteristic is fundamental to its interaction with and integration into cellular lipids and membrane structures.

The basic structure of all cellular membranes is the phospholipid bilayer, which creates a stable barrier between two water-based compartments. nih.gov The lipids within these membranes are also amphipathic. nih.gov The integration of lipids like this compound into cellular membranes can occur directly, where the molecule or its metabolites are incorporated into the cell membrane. mdpi.com

The structure of this compound, with its two lauric acid chains, allows it to interact with the lipid bilayer of cell membranes. smolecule.com This interaction can influence the fluidity and dynamics of the membrane. Studies on related compounds like glycerol monolaurate (GML) suggest that the length of the acyl chain is crucial for these interactions. scispace.com Specifically, a 12-carbon acyl chain, like that in lauric acid, is considered optimal for interfering with transmembrane signaling. scispace.com

The integration of lipids can also lead to the formation of specific membrane domains, often called lipid rafts. These are areas enriched in certain lipids, like cholesterol and sphingolipids, that move together within the membrane. nih.gov While direct evidence for this compound forming such rafts is limited, its structural similarity to other membrane-active lipids suggests it could influence these microdomains.

Interaction with Key Metabolic Enzymes and Transporters

This compound's journey through the body involves interactions with various metabolic enzymes. A key enzyme in the digestion of fats is pancreatic lipase. This enzyme is responsible for breaking down triglycerides at the lipid-water interface. d-nb.info Specifically, the pancreatic lipase-colipase complex cleaves the ester bonds of triacylglycerols at the sn-1 and sn-3 positions. d-nb.info

In vitro studies have shown that a derivative of this compound, diLaLA, is completely hydrolyzed by pancreatic lipase. This process releases monolipoate, C12:0 (lauric acid), and α-lipoic acid (LA). slu.se This demonstrates a direct interaction between a this compound derivative and a key digestive enzyme. The intrinsic lipolysis rate of this compound has been found to be significantly higher than that of a corresponding triacylglycerol, trilaurin. d-nb.info

Other lipases found in pancreatic juice, such as pancreatic lipase-related protein 2 (PLRP2) and carboxyl ester hydrolase (CEH), are active towards partial acylglycerols like mono- and diacylglycerols. d-nb.info This suggests that this compound is likely a substrate for these enzymes as well. The enzymatic synthesis of this compound itself often utilizes lipases to facilitate the reaction between glycerol and lauric acid. smolecule.com

Biological Activities and Mechanisms of Action

Antimicrobial Properties and Membrane Disruption Mechanisms

This compound has demonstrated notable antimicrobial properties. smolecule.com Its mechanism of action is thought to involve the disruption of microbial membranes due to its amphiphilic nature. smolecule.com This mode of action is shared by other antimicrobial lipids, such as fatty acids and monoglycerides, which can damage bacterial cell membranes. researchgate.net

The general mechanism of membrane disruption by antimicrobial lipids involves their interaction with the lipid bilayer of the microbial cell membrane. researchgate.netfrontiersin.org This can lead to increased permeability of the membrane, leakage of cellular contents, and ultimately, cell death. psecommunity.org The hydrophobic tails of the lipid molecules insert into the hydrophobic core of the membrane, while the hydrophilic heads interact with the aqueous environment and the polar heads of the membrane phospholipids. libretexts.org This insertion disrupts the ordered structure of the membrane.

Studies on similar compounds, like glycerol monolaurate (GML), have shown that they can inhibit the growth of various microbes, including fungi, enveloped viruses, and bacteria. scispace.com The effectiveness of these lipids is often linked to their ability to alter membrane dynamics. scispace.com

Interactions with Biological Membranes and Drug Delivery Systems

The amphiphilic nature of this compound makes it a candidate for use in drug delivery systems. smolecule.com Its ability to form micelles suggests it could be used to encapsulate and transport drugs. smolecule.com Micelles are structures where the hydrophobic tails of the amphiphilic molecules form a core, which can carry water-insoluble drugs, while the hydrophilic heads form an outer shell that is compatible with the aqueous environment of the body. libretexts.org

The interaction of this compound with cell membranes is a key aspect of its potential as a drug carrier. smolecule.com By interacting with the cell membrane, it could facilitate the entry of the encapsulated drug into the cell. smolecule.com This is a common strategy in lipid-based drug delivery systems, which use lipids to improve the solubility, bioavailability, and targeting of drugs. cas.org

For instance, polyethylene (B3416737) glycol-phosphatidylethanolamine (PEG-PE) micelles have been shown to deliver drugs by first transferring their lipid components to the cell membrane. nih.gov This increases membrane fluidity and accelerates the entry of the released drug into the cell. nih.gov Similarly, this compound's interaction with membranes could enhance drug uptake.

Studies in Vivo (e.g., animal models)

In vivo studies using animal models provide crucial information about the metabolic fate of compounds like this compound. Stable isotope tracing is a powerful technique used to follow the journey of molecules through metabolic pathways in a living organism. nih.gov This involves labeling the molecule of interest with a stable isotope, such as ¹³C, and then detecting the labeled metabolites in various tissues and fluids, like plasma. nih.govnih.gov

A study involving an oral derivative of this compound, diLaLA, in mice provides an example of metabolite tracing. slu.se After oral administration of diLaLA, free α-lipoic acid (LA), a component of the derivative, was detected in the plasma of the mice two hours later. slu.se This finding demonstrates that the derivative was absorbed and metabolized, releasing its constituent parts into the bloodstream.

This type of in vivo tracing allows researchers to understand how a compound is absorbed, distributed, metabolized, and excreted. For instance, in a study with ¹³C-glucose, researchers were able to track the appearance of labeled glucose in the plasma over time, observing a peak concentration around 15 minutes after administration. mdpi.com Similar methodologies could be applied to this compound to map its metabolic pathway in detail.

Data Tables

Table 1: In Vivo Study of a this compound Derivative in Mice

Compound Administered Animal Model Key Finding Time Point
diLaLA (a derivative of this compound) Mice Detection of free α-lipoic acid (LA) in plasma 2 hours post-administration

Data sourced from a pilot in vitro and in vivo study. slu.se

Table 2: Compound Names Mentioned

Compound Name
This compound
Glycerol
Lauric acid
Glycerol monolaurate (GML)
diLaLA
Monolipoate
α-lipoic acid (LA)
Trilaurin
Cholesterol
Sphingolipids
Polyethylene glycol-phosphatidylethanolamine (PEG-PE)
Effects on Lipid Metabolism and Body Weight Parameters

Research into 1,3-diacylglycerols (DAG), including this compound, has highlighted their potential to influence lipid metabolism and body weight. Due to its specific chemical structure, 1,3-DAG is metabolized differently than triacylglycerols (TAGs), the most common form of dietary fat. researchgate.net This distinct metabolic pathway may contribute to effects on body weight, fat accumulation, and blood lipid levels. researchgate.netnih.gov

Studies suggest that dietary 1,3-diacylglycerol can lead to a reduction in body weight and fat accumulation by enhancing energy expenditure and promoting fat oxidation. researchgate.netslu.se The digestion of 1,3-DAG primarily yields 1(3)-monoacylglycerols, which are more slowly re-synthesized into triglycerides compared to the products of TAG digestion. researchgate.net This difference in metabolic processing is thought to be a key factor in the observed physiological effects. researchgate.net

In animal studies, the substitution of TAGs with 1,3-diacylglycerol oil has been shown to suppress body fat accumulation and lower postprandial serum levels of triacylglycerol, cholesterol, and glucose. researchgate.net Specifically, research on a derivative of α-lipoic acid and this compound (diLaLA) in diet-induced obese mice demonstrated significant effects. slu.seslu.se After a six-week period, mice treated with a high dose of diLaLA exhibited a notable reduction in body weight compared to control groups. slu.se This was accompanied by a decrease in plasma and hepatic free fatty acid content. slu.se Furthermore, there was a downward trend in blood glucose, total cholesterol, and liver triacylglycerol concentrations in the high-dose group. slu.se

The mechanisms underlying these effects appear to involve the regulation of key enzymes and genes related to lipid metabolism. For instance, treatment with the this compound derivative was associated with reduced activity of stearoyl-CoA desaturase-1 (SCD-1) in white adipose tissues. slu.se SCD-1 is a crucial enzyme in the synthesis of monounsaturated fatty acids. Concurrently, an upregulation of genes involved in fatty acid β-oxidation was observed in the liver of the high-dose group, suggesting an increase in fat burning for energy. slu.se This dual action of suppressing fat synthesis (lipogenesis) and promoting fat breakdown (β-oxidation) is believed to contribute to the observed reduction in high-fat diet-induced obesity in the animal model. slu.seslu.se

Further research comparing alpha-linolenic acid-enriched diacylglycerol (ALA-DAG), primarily the 1,3-DAG isomer, with its triacylglycerol counterpart (ALA-TAG) in humans has provided additional insights. nih.gov Consumption of ALA-DAG was found to significantly increase dietary fat oxidation compared to ALA-TAG. nih.gov This was evidenced by a higher recovery rate of labeled carbon dioxide in the breath, indicating that more of the ingested fat was being burned for energy. nih.gov A notable outcome of this study was a significant decrease in visceral fat area in the group consuming ALA-DAG. nih.gov

The table below summarizes key findings from a study on a this compound derivative (diLaLA) in diet-induced obese mice. slu.seslu.se

ParameterObservation in High-Dose GroupAssociated Metabolic Effect
Body WeightSignificantly lowered (p<0.05)Reduced obesity
Plasma & Hepatic Free Fatty AcidsSignificantly reduced (p<0.05)Decreased circulating and liver fats
Blood GlucoseReducing trendImproved glucose handling
Total CholesterolReducing trendPotential for improved cholesterol profile
Liver TriacylglycerolReducing trendLess fat accumulation in the liver
Stearoyl-CoA Desaturase-1 (SCD-1) Activity (in white adipose tissue)Lowered (p<0.05)Suppressed lipogenesis
Fatty Acid β-oxidation Genes (in liver)UpregulatedEnhanced energy expenditure

Applications and Future Directions for 1,3 Dilaurin Research

As a Model System for Studying Biological Membranes

Biological membranes are complex assemblies of lipids and proteins, the study of which is often facilitated by simplified model systems. bmbreports.orgnih.gov 1,3-Dilaurin, as a diglyceride, has been utilized in the investigation of the biological and physicochemical relationships of membrane glycerides. caymanchem.com Its amphiphilic nature, possessing both hydrophobic lauric acid chains and a hydrophilic glycerol (B35011) head, allows it to form structures like reverse micelles. smolecule.com These structures are valuable for studying the behavior of molecules within a non-aqueous environment, mimicking certain aspects of biological membranes. smolecule.com

Kinetic studies using the monolayer technique have employed dilaurin (B98607) isomers to investigate the interfacial activation of lipolytic enzymes. researchgate.net By creating a monomolecular film of the substrate, researchers can control and monitor various physicochemical parameters, offering insights into how the "quality of the interface" affects enzyme activity and specificity. researchgate.net Such model systems are crucial for understanding the fundamental processes of lipid-protein interactions at membrane surfaces.

In Drug Delivery Systems

The unique properties of this compound make it a candidate for applications in drug delivery systems. Its amphiphilic character is a key attribute, as it can potentially interact with cell membranes to facilitate the entry of therapeutic agents into cells. smolecule.com Due to its biocompatibility, it is considered a potential carrier for drug delivery. smolecule.com

The ability of this compound to form reverse micelles is also relevant in this context. These micelles can encapsulate water-insoluble molecules, suggesting a mechanism for transporting certain types of drugs. smolecule.com Furthermore, 1,3-diacylglycerols (1,3-DAGs) like this compound are being explored as building blocks for lipid derivatives such as phospholipids (B1166683) and glycolipids, which could be used as starting materials for drug preparations with improved bioavailability and reduced side effects. nih.gov Lipid-based formulations (LBFs) are a recognized strategy for enhancing the oral absorption of poorly water-soluble drugs by avoiding the dissolution step in the gastrointestinal tract. nih.gov

Role in Food Science and Nutritional Research (e.g., diacylglycerols and health benefits)

In the realm of food science, this compound is significant as a member of the diacylglycerol (DAG) family. smolecule.com DAGs, particularly the 1,3-isomer, have garnered attention for their potential health benefits. researchgate.netnih.gov Research suggests that consuming DAGs instead of triacylglycerols (TAGs) may help suppress body fat accumulation and lower postprandial serum triacylglycerol, cholesterol, and glucose levels. researchgate.netnih.govresearchgate.net This is attributed to the different metabolic pathway of 1,3-DAG compared to conventional fats and oils. researchgate.netnih.gov

Studies have shown that dietary DAG oil, rich in the 1,3-DAG isomer, can lead to reduced body weight and fat accumulation by increasing energy expenditure. slu.sefrontiersin.org The unique metabolic fate of 1,3-DAG is a key area of ongoing nutritional research. researchgate.netfrontiersin.org While TAGs are hydrolyzed to 2-monoacylglycerols and free fatty acids, 1,3-DAG is digested into 1-monoglyceride and free fatty acids. researchgate.net This difference in digestion and absorption is believed to be responsible for the observed health benefits. frontiersin.org

Potential Health Benefit of 1,3-DiacylglycerolsObserved EffectSupporting Evidence
Body Fat and Weight ManagementSuppresses body fat accumulation and reduces body weight. researchgate.netslu.seIncreased energy expenditure and thermogenesis compared to triacylglycerol intake. slu.se
Post-Meal Blood Lipid ControlLowers postprandial serum triacylglycerol and cholesterol levels. researchgate.netnih.govDifferent metabolic pathway compared to conventional fats. nih.gov
Blood Sugar RegulationLowers postprandial glucose levels. researchgate.netnih.govImproves glucose metabolism. frontiersin.org
Bone HealthMay improve bone health. researchgate.netnih.govFurther research is ongoing.

As Building Blocks for Complex Lipid Derivatives

This compound serves as a valuable precursor for the synthesis of more complex lipid molecules. caymanchem.com As an attractive intermediate, pure 1,3-diacylglycerols are considered important for creating lipid derivatives like phospholipids, glycolipids, or lipoproteins. nih.gov These derivatives are being investigated for their potential to enhance the bioavailability and reduce the side effects of certain drugs. nih.gov

For instance, novel lipid derivatives have been synthesized from 1,3-DAG and α-lipoic acid with the hypothesis that these new compounds would have advantages over their individual components in controlling obesity due to increased stability, solubility, and bioavailability. slu.se The ability to use this compound as a foundational structure allows for the targeted design of new molecules with specific functional properties.

Potential in Bio-based Chemical Industries

The production and utilization of chemicals from renewable resources is a growing field, and this compound has a place in this bio-based chemical industry. Glycerol, a primary component in the synthesis of this compound, is a major byproduct of the biodiesel industry. chemmethod.com This abundance of a key feedstock makes the production of value-added chemicals like 1,3-diacylglycerols an economically attractive proposition. chemmethod.com

1,3-Diacylglycerols are recognized as significant surfactants in the food, cosmetics, and pharmaceutical industries. nih.govresearchgate.net Their emulsifying properties make them useful in a variety of formulations. cymitquimica.com The enzymatic synthesis of 1,3-DAGs from glycerol and fatty acids represents a green chemistry approach that is gaining traction. nih.gov

Challenges and Opportunities in this compound Research

Scalability and Throughput in Synthesis

A significant challenge in the broader application of this compound is the scalability and throughput of its synthesis. researchgate.net While chemical synthesis methods exist, they often require harsh conditions and can lead to a mixture of by-products. researchgate.net Enzymatic synthesis, using lipases, offers a more selective route to producing this compound. nih.gov However, enhancing the scalability of these enzymatic processes remains a challenge. researchgate.net

Recent research has focused on optimizing enzymatic synthesis to achieve high yields. For example, a vacuum-driven air bubbling operation has been shown to be a cost-effective and efficient method for preparing 1,3-DAGs, achieving a high conversion of lauric acid. nih.govresearchgate.net Another study reported high conversion rates using Lipozyme RM IM as a catalyst. researchgate.net Overcoming the challenges of mass transfer in these multi-phase reaction systems is crucial for improving the efficiency and scalability of this compound production. researchgate.net

Synthesis MethodKey Parameters/CatalystReported Conversion/YieldReference
Enzymatic Esterification (Vacuum-driven air bubbling)Lipozyme RM IM (5 wt%), 50°C, 3 hours95.3% lauric acid conversion, 80.3% this compound content nih.govresearchgate.net
Enzymatic EsterificationLipozyme RM IM, Glycerol:Lauric Acid molar ratio 3:1, 48 hours86.1% lauric acid conversion researchgate.net
Enzymatic EsterificationNovozym 435, Molecular sievesUp to 90% conversion researchgate.net

Minimizing Byproduct Formation and Purification

The synthesis of this compound, a specific diacylglycerol (DAG), presents the challenge of controlling regioselectivity to minimize the formation of byproducts such as 1,2-dilaurin, monolaurin (B1671894), and trilaurin (B1682545). dost.gov.ph Chemical synthesis methods often result in a mixture of these glycerides, necessitating extensive purification. dost.gov.ph Consequently, research has increasingly focused on enzymatic synthesis, which offers greater specificity and milder reaction conditions. conicet.gov.ar

Enzymatic esterification of glycerol with lauric acid using 1,3-regiospecific lipases is a prominent strategy to maximize the yield of this compound. conicet.gov.ardss.go.th Lipases such as Lipozyme RM IM, an immobilized lipase (B570770) from Rhizomucor miehei, have demonstrated high efficiency and selectivity. nih.govnih.gov In one study, a solvent-free system using Lipozyme RM IM under vacuum-driven air bubbling was optimized to achieve a 95.3% conversion of lauric acid and an 80.3% content of this compound in the reaction mixture after just three hours. nih.govresearchgate.net This method is advantageous as it avoids organic solvents and simplifies downstream processing. nih.gov The reusability of the immobilized enzyme is also a key benefit, with studies showing that Lipozyme RM IM retained over 80% of its catalytic activity after 10 consecutive batches. researchgate.net

Despite the high selectivity of enzymatic methods, purification is still a critical step to obtain high-purity this compound for pharmaceutical, cosmetic, and food applications. researchgate.net Common purification techniques include recrystallization and column chromatography. nih.gov For solid diacylglycerols like this compound, recrystallization from solvents such as dry methanol (B129727) is an effective method. nih.govresearchgate.net For liquid DAGs or to further purify solid DAGs, column chromatography using silica (B1680970) gel is employed. nih.govresearchgate.net These methods can yield very high purity levels, as demonstrated in various studies.

Purity of 1,3-Diacylglycerols After Purification
CompoundPurification MethodAchieved Purity (%)Source
This compoundRecrystallization99.1 nih.govresearchgate.net
1,3-DicaprylinColumn Chromatography98.5 nih.govresearchgate.net
1,3-DicaprinColumn Chromatography99.2 nih.govresearchgate.net
1,3-DipalmitinRecrystallization99.5 researchgate.net
1,3-DistearinRecrystallization99.4 researchgate.net

Future research aims to further optimize reaction conditions to suppress byproduct formation, particularly acyl migration which converts the desired 1,3-isomer to the 1,2-isomer, and to develop more cost-effective and scalable purification technologies like short-path vacuum distillation. google.comacs.org

Further Elucidation of Biological Mechanisms

While the applications of this compound are expanding, a deeper understanding of its biological mechanisms of action is a key area for future research. Its unique amphiphilic structure, with two hydrophobic lauric acid chains and a hydrophilic glycerol backbone, is central to its biological activities. smolecule.com

One proposed mechanism relates to its potential as a drug delivery vehicle. smolecule.com Studies have shown that this compound can form reverse micelles, which are nanostructures capable of encapsulating other molecules. smolecule.com This property suggests it could be used to improve the solubility and delivery of poorly water-soluble drugs, potentially facilitating their transport across cell membranes. smolecule.com

The antimicrobial and antiviral properties of this compound are another significant area of investigation. smolecule.com The current hypothesis is that its amphiphilic nature allows it to disrupt the lipid membranes of pathogens like bacteria and enveloped viruses, leading to their inactivation. smolecule.com However, the precise molecular interactions and the full scope of its antimicrobial spectrum require more detailed study.

As a diacylglycerol, this compound is involved in lipid metabolism. smolecule.comcir-safety.org Research on DAGs suggests they are metabolized differently than triacylglycerols (TAGs), which may have implications for weight management and serum lipid levels. acs.orgslu.se Specifically, novel lipid derivatives combining this compound with α-lipoic acid have been shown to reduce high-fat diet-induced obesity in mice, possibly by enhancing energy expenditure and suppressing fat synthesis. slu.seslu.se Further research is needed to delineate the specific metabolic pathways influenced by this compound and its derivatives, including their interactions with enzymes involved in fat metabolism and cellular signaling pathways. smolecule.comslu.se

Development of Novel Analytical Techniques

The accurate analysis of this compound is complicated by the presence of its positional isomer, 1,2-dilaurin, and other structurally similar glycerides. dost.gov.phoup.com Therefore, the development of advanced and reliable analytical techniques is crucial for quality control, metabolic studies, and formulation development.

Traditionally, methods like gas chromatography (GC) and reversed-phase high-performance liquid chromatography (RP-HPLC) have been used. oup.comresearchgate.net RP-HPLC with UV detection can separate 1,2- and 1,3-positional isomers of various diacylglycerols based on slight differences in their polarity. oup.com However, for complex mixtures, achieving baseline separation of all isomers can be challenging with these conventional methods. chromatographyonline.com

More recently, novel analytical technologies have emerged that offer superior resolution and selectivity for lipid isomers. Chiral supercritical fluid chromatography-mass spectrometry (SFC-MS) has been successfully developed for the fast and selective separation of intact monoacylglycerol and diacylglycerol enantiomers. nih.gov An SFC-MS method using a chiral column demonstrated baseline separation of all tested enantiomers within a short 5-minute run time, showcasing its potential for high-throughput analysis. nih.gov

Another powerful, emerging technique is the combination of liquid chromatography with trapped ion mobility spectrometry-mass spectrometry (LC-TIMS-MS). nsf.gov TIMS separates ions in the gas phase based on their size, shape, and charge (collisional cross-section), providing an additional dimension of separation beyond retention time and mass-to-charge ratio. nsf.gov This has proven effective for discriminating between lipid isomers that differ only in acyl chain position, which is often difficult with mass spectrometry alone. chromatographyonline.comnsf.gov The development and application of these advanced analytical tools are essential for advancing research into the synthesis, metabolism, and biological functions of this compound. nsf.gov

Q & A

Q. How can researchers optimize the synthesis of 1,3-Dilaurin to minimize byproducts like Trilaurin?

  • Methodological Answer : Use enzymatic (ENZ) catalysis, which yields 41% this compound compared to 32.6% (CHEM) or 29.8% (AUT), as shown in comparative studies. Key parameters include substrate molar ratios (e.g., glycerol:lauric acid), temperature (40–60°C), and lipase immobilization techniques to enhance selectivity. Monitor reaction progress via thin-layer chromatography (TLC) and quantify isomers using GC-MS with trimethylsilyl (TMS) derivatization .

Q. What analytical methods are recommended for distinguishing this compound from its regioisomers (e.g., 1,2-Dilaurin)?

  • Methodological Answer : Employ reversed-phase HPLC with a C18 column and evaporative light scattering detection (ELSD), calibrated using pure standards. Alternatively, use 13C^{13}\text{C} NMR to resolve positional isomers based on carbonyl carbon shifts (e.g., this compound shows distinct peaks at δ 172–174 ppm). Cross-validate with GC-MS after saponification and derivatization .

Q. How does sodium carbonate (Na2_2CO3_3) influence the thermal degradation pathways of this compound?

  • Methodological Answer : At 500°C, Na2_2CO3_3 increases this compound degradation by 90%, favoring fatty acid ester formation (e.g., vinyl laurate) via hydroxyl group esterification. To study this, use pyrolysis-GC/MS with controlled heating rates (10–20°C/min) and compare product distributions with/without catalysts .

Q. What protocols ensure reproducibility in this compound synthesis experiments?

  • Methodological Answer : Document reaction conditions rigorously: solvent purity, enzyme batch (e.g., immobilized Candida antarctica lipase B), and agitation speed. Include negative controls (e.g., non-catalytic reactions) and report yields as mol% to standardize comparisons. Share raw data and chromatograms in supplementary materials .

Q. How should researchers design kinetic studies for this compound formation?

  • Methodological Answer : Conduct time-course experiments with aliquots sampled at intervals (0–24 hrs). Fit data to a second-order kinetic model using software like MATLAB or Python’s SciPy. Account for enzyme deactivation by including a decay term (e.g., kdk_d) in the rate equation. Validate with Arrhenius plots at multiple temperatures .

Advanced Research Questions

Q. What mechanisms explain the contradictory yields of this compound across different catalytic methods (e.g., CHEM vs. ENZ)?

  • Methodological Answer : Chemoenzymatic (ENZ) methods reduce acyl migration due to milder conditions, whereas chemical catalysis (CHEM) promotes randomization. To resolve discrepancies, perform 2H^2\text{H}-labeling experiments to track glycerol backbone stability and use molecular dynamics (MD) simulations to model enzyme-substrate interactions .

Q. How can researchers reconcile conflicting data on this compound’s thermal stability under varying pyrolysis conditions?

  • Methodological Answer : At 600°C, increased hydrocarbon production (e.g., 1-heneicosene) suggests radical recombination pathways dominate over esterification. Replicate studies using standardized reactor designs (e.g., fixed-bed vs. fluidized-bed) and characterize intermediates via in-situ FTIR. Compare with thermogravimetric analysis (TGA) data to identify decomposition thresholds .

Q. What strategies validate the purity of this compound in complex mixtures (e.g., monolaurin/trilaurin)?

  • Methodological Answer : Combine preparative chromatography (e.g., flash column) with LC-MS/MS for high-resolution separation. Use differential scanning calorimetry (DSC) to detect melting point deviations (>2°C indicates impurities). Cross-reference with synthetic standards from independent routes (e.g., enzymatic vs. chemical) .

Q. How can computational modeling predict this compound’s reactivity in novel solvent systems?

  • Methodological Answer : Apply density functional theory (DFT) to calculate activation energies for esterification steps in polar aprotic solvents (e.g., acetone, tert-butanol). Validate with COSMO-RS simulations to predict solubility parameters. Corrogate with experimental dielectric constant measurements .

Q. What experimental designs address gaps in understanding this compound’s role in lipid-based drug delivery systems?

  • Methodological Answer : Use factorial design (e.g., 2k^k designs) to test variables like surfactant concentration, pH, and temperature on encapsulation efficiency. Characterize micelle size via dynamic light scattering (DLS) and compare release kinetics with Franz diffusion cells. Cite precedents from monolaurin studies to justify hypotheses .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.